molecular formula C13H19NO4 B093369 Ethyl p-bis(2-hydroxyethyl)aminobenzoate CAS No. 15716-30-0

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

Cat. No.: B093369
CAS No.: 15716-30-0
M. Wt: 253.29 g/mol
InChI Key: XFPHFLGZXKHBMU-UHFFFAOYSA-N
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Description

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl p-bis(2-hydroxyethyl)aminobenzoate, also known as Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester, is a compound with significant biological activity. Its molecular formula is C13H19N O4, and it has a molecular weight of 253.2943 g/mol. This compound is primarily studied for its applications in cosmetics and pharmaceuticals due to its properties as a UV filter and potential therapeutic effects.

  • CAS Registry Number : 15716-30-0
  • IUPAC Name : this compound
  • Molecular Structure : The structure consists of a benzoic acid moiety with two hydroxyethylamino groups, which contribute to its solubility and biological interactions.

1. Skin Irritation and Sensitization Studies

Research has shown that this compound exhibits low irritation potential on skin and mucous membranes:

  • In a study involving male hairless mice, the compound applied as a 10% aqueous solution resulted in no significant irritation after five days of application .
  • When tested on rabbit skin, formulations containing 1% of the compound were not irritating under occlusive conditions for four hours .
  • Eye irritation tests indicated mild conjunctival redness but no severe corneal or iris damage, suggesting a low irritant profile .

2. Toxicological Profile

Toxicological assessments highlight the safety profile of this compound:

  • A subacute toxicity study in rats administered doses up to 400 mg/kg/day revealed dose-related effects on blood parameters and organ discoloration but did not establish a non-toxic dose level .
  • The NOAEL (No Observed Adverse Effect Level) was determined to be 25 mg/kg based on observed effects at higher doses .

3. Mutagenicity Studies

Mutagenicity assessments indicate that this compound may have genotoxic potential under certain conditions:

  • In vitro studies showed positive results for gene mutation in Salmonella typhimurium when tested in its sulphate form .
  • However, it did not induce micronuclei in vivo in CD-I mice, suggesting that while there may be some mutagenic activity in vitro, this does not necessarily translate to significant risk in living organisms .

Case Study 1: Cosmetic Application

In cosmetic formulations, this compound serves as an effective UV filter. Its incorporation into sunscreens has been associated with improved skin protection against UV radiation while maintaining low irritation potential.

Case Study 2: Pharmaceutical Development

Research into the pharmaceutical applications of this compound has focused on its role as a potential therapeutic agent. Studies have explored its efficacy in enhancing drug solubility and bioavailability due to its amphiphilic nature.

Summary Table of Biological Activities

Biological Activity Observed Effects Reference
Skin IrritationNon-irritating at 1% formulation
Eye IrritationMild conjunctival redness; no severe damage
ToxicityNOAEL at 25 mg/kg; dose-related organ discoloration
MutagenicityPositive in vitro; negative in vivo

Properties

IUPAC Name

ethyl 4-[bis(2-hydroxyethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPHFLGZXKHBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166219
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15716-30-0
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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